CID 137699654
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound with the identifier “CID 137699654” is known as Neuromedin U-25 (human). It is a peptide composed of 25 amino acids and is involved in various physiological processes. Neuromedin U-25 is a bioactive peptide that plays a role in the regulation of smooth muscle contraction, blood pressure, and stress responses .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Neuromedin U-25 can be synthesized using solid-phase peptide synthesis (SPPS), a common method for producing peptides. The process involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions typically include the use of coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to facilitate peptide bond formation. The final peptide is cleaved from the resin using a mixture of trifluoroacetic acid (TFA) and scavengers .
Industrial Production Methods
In an industrial setting, the production of Neuromedin U-25 may involve large-scale SPPS or recombinant DNA technology. Recombinant DNA technology involves inserting the gene encoding Neuromedin U-25 into a suitable expression system, such as Escherichia coli or yeast, to produce the peptide in large quantities. The peptide is then purified using chromatographic techniques .
Analyse Chemischer Reaktionen
Types of Reactions
Neuromedin U-25 can undergo various chemical reactions, including:
Oxidation: The peptide can be oxidized at methionine residues to form methionine sulfoxide.
Reduction: Disulfide bonds within the peptide can be reduced to free thiol groups.
Substitution: Amino acid residues within the peptide can be substituted with other amino acids to create analogs with altered biological activity.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or performic acid can be used as oxidizing agents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) can be used as reducing agents.
Substitution: Site-directed mutagenesis or chemical modification techniques can be employed to substitute amino acid residues.
Major Products Formed
Oxidation: Methionine sulfoxide-containing peptides.
Reduction: Peptides with free thiol groups.
Substitution: Peptide analogs with modified amino acid sequences.
Wissenschaftliche Forschungsanwendungen
Neuromedin U-25 has a wide range of scientific research applications, including:
Chemistry: Studying the structure-activity relationships of peptides and developing peptide-based drugs.
Biology: Investigating the role of Neuromedin U-25 in physiological processes such as smooth muscle contraction, blood pressure regulation, and stress responses.
Medicine: Exploring the therapeutic potential of Neuromedin U-25 in treating conditions such as hypertension, gastrointestinal disorders, and stress-related disorders.
Industry: Utilizing Neuromedin U-25 in the development of diagnostic assays and therapeutic agents
Wirkmechanismus
Neuromedin U-25 exerts its effects by binding to specific receptors on the surface of target cells. The primary receptors for Neuromedin U-25 are the Neuromedin U receptor 1 (NMUR1) and Neuromedin U receptor 2 (NMUR2). Upon binding to these receptors, Neuromedin U-25 activates intracellular signaling pathways, including the phospholipase C (PLC) pathway, leading to the release of intracellular calcium and activation of protein kinase C (PKC). These signaling events result in various physiological responses, such as smooth muscle contraction and modulation of blood pressure .
Vergleich Mit ähnlichen Verbindungen
Neuromedin U-25 can be compared with other similar peptides, such as:
Neuromedin U-8: A shorter version of Neuromedin U-25, consisting of 8 amino acids. Neuromedin U-8 has similar biological activities but with different potency and receptor affinity.
Neuromedin S: Another peptide related to Neuromedin U, with distinct receptor binding properties and physiological effects.
Substance P: A neuropeptide involved in pain perception and smooth muscle contraction, similar to Neuromedin U-25 but with different receptor targets and signaling pathways
Neuromedin U-25 is unique due to its specific receptor interactions and the range of physiological processes it regulates. Its longer peptide chain compared to Neuromedin U-8 allows for more complex interactions with its receptors, leading to distinct biological effects .
Eigenschaften
Molekularformel |
C70H152N31O6 |
---|---|
Molekulargewicht |
1524.2 g/mol |
InChI |
InChI=1S/C70H152N31O6/c1-52(2)35-59(39-86-29-32-88-57(11-6-20-93-70(79)80)47-100-33-8-13-64(100)46-99-55(10-5-19-92-69(77)78)41-96-58(37-71)36-67(74)107)89-30-27-83-22-21-82-23-25-85-38-54(9-4-18-91-68(75)76)94-44-61(50-103)97-42-56(15-17-66(73)106)95-43-60(49-102)90-31-28-84-24-26-87-45-63-12-7-34-101(63)48-62(51-104)98-40-53(81-3)14-16-65(72)105/h21,26-29,52-64,81-90,94-99,102-104H,4-20,22-25,30-51,71H2,1-3H3,(H2,72,105)(H2,73,106)(H2,74,107)(H4,75,76,91)(H4,77,78,92)(H4,79,80,93)/t53-,54-,55-,56-,57-,58-,59-,60+,61+,62+,63-,64-/m0/s1 |
InChI-Schlüssel |
NUKVYVDZMDTREJ-FHUAGPRDSA-N |
Isomerische SMILES |
CC(C)C[C@@H](CN[CH]CN[C@@H](CCCN=C(N)N)CN1CCC[C@H]1CN[C@@H](CCCN=C(N)N)CN[C@@H](CC(=O)N)CN)NC[CH]NC[CH]NCCNC[C@H](CCCN=C(N)N)NC[C@H](CO)NC[C@H](CCC(=O)N)NC[C@H](CO)NC[CH]NC[CH]NC[C@@H]2CCCN2C[C@H](CO)NC[C@H](CCC(=O)N)NC |
Kanonische SMILES |
CC(C)CC(CN[CH]CNC(CCCN=C(N)N)CN1CCCC1CNC(CCCN=C(N)N)CNC(CC(=O)N)CN)NC[CH]NC[CH]NCCNCC(CCCN=C(N)N)NCC(CO)NCC(CCC(=O)N)NCC(CO)NC[CH]NC[CH]NCC2CCCN2CC(CO)NCC(CCC(=O)N)NC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.